molecular formula C12H17N B2842261 1-Propyl-1,2,3,4-tetrahydroisoquinoline CAS No. 39213-97-3

1-Propyl-1,2,3,4-tetrahydroisoquinoline

Katalognummer B2842261
CAS-Nummer: 39213-97-3
Molekulargewicht: 175.275
InChI-Schlüssel: LECSIQWALUVWLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is an important organic compound that has been widely studied in recent years due to its diverse applications in various scientific fields. THIQ has been found to have a wide range of biological activities, including its potential as an analgesic, anti-inflammatory, and anticancer agent. It has also been used in a variety of laboratory experiments, such as in the synthesis of other organic compounds and in the study of enzyme kinetics.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

1,2,3,4-Tetrahydroisoquinoline derivatives have been studied for their potential as anticancer agents. Synthesized analogs of tetrahydroisoquinoline, including modifications on the phenyl ring, demonstrated potent cytotoxicity against various breast cancer cell lines, indicating their potential as novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Catalytic Stereoselective Synthesis

C1-chiral tetrahydroisoquinolines, including 1,2,3,4-tetrahydroisoquinoline, have been explored for their applications in asymmetric catalysis. These compounds have shown a wide variety of bioactivities and are used as chiral scaffolds in asymmetric catalysis, indicating their significance in synthetic chemistry (Liu et al., 2015).

Neuroprotective and Dopamine Agonist Properties

Some tetrahydroisoquinoline derivatives exhibit dopamine agonist properties, which could have implications in neurological conditions. For instance, N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized and studied for their dopamine-like ability to dilate the renal artery, indicating potential neuroprotective applications (Jacob, Nichols, Kohli, & Glock, 1981).

Cardiovascular Applications

Tetrahydroisoquinoline derivatives have been evaluated for their cardiovascular activities. For example, 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines showed potent bradycardic activity in rats, indicating potential use in cardiovascular therapeutics (Kubota et al., 2003).

Role in Parkinson's Disease

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been identified as a novel endogenous amine in mouse brain and parkinsonian cerebrospinal fluid (CSF). Its elevated levels in parkinsonian patients suggest a potential relationship with Parkinson's disease (Kotake et al., 1995).

Silyl Modification for Biological Applications

N-(trialkoxysilylalkyl) derivatives of tetrahydroisoquinoline have been synthesized and characterized for their psychotropic properties and cytotoxic effects. Such modifications aim to enhance the penetration of these compounds through biological membranes, suggesting applications in drug delivery and medicinal chemistry (Zablotskaya et al., 2006).

Multicomponent Synthesis for Bioactivity

Research on the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has gained interest due to their role as precursors for alkaloids with diverse biological activities. Various multicomponent reactions have been explored for synthesizing C(1)-substituted derivatives, which are significant for developing therapeutic compounds (Kaur & Kumar, 2020).

Antimicrobial and Antitumor Properties

Organosilicon lipid-like derivatives of tetrahydroisoquinoline have been synthesized and evaluated for their antitumor, antibacterial, and antifungal properties. These derivatives demonstrate potential as monotherapeutic agents for treating infections in cancer patients (Zablotskaya et al., 2018).

Eigenschaften

IUPAC Name

1-propyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12/h3-4,6-7,12-13H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECSIQWALUVWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=CC=CC=C2CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.